molecular formula C17H13ClN2O2S B5665019 (6-Chloro-4-phenyl-quinazolin-2-ylsulfanyl)-acetic acid methyl ester

(6-Chloro-4-phenyl-quinazolin-2-ylsulfanyl)-acetic acid methyl ester

Cat. No.: B5665019
M. Wt: 344.8 g/mol
InChI Key: IQGCOXYXEBQPQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(6-Chloro-4-phenyl-quinazolin-2-ylsulfanyl)-acetic acid methyl ester is a quinazoline derivative characterized by a chloro group at position 6, a phenyl substituent at position 4, and a sulfanyl-acetic acid methyl ester moiety at position 2 of the quinazoline core. Quinazoline derivatives are widely studied for their diverse pharmacological activities, including antimicrobial, anticancer, and enzyme inhibitory properties. The methyl ester group in this compound likely enhances its lipophilicity and bioavailability, a common strategy in drug design to improve cellular uptake and metabolic stability .

Properties

IUPAC Name

methyl 2-(6-chloro-4-phenylquinazolin-2-yl)sulfanylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN2O2S/c1-22-15(21)10-23-17-19-14-8-7-12(18)9-13(14)16(20-17)11-5-3-2-4-6-11/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQGCOXYXEBQPQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CSC1=NC2=C(C=C(C=C2)Cl)C(=N1)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Chloro-4-phenyl-quinazolin-2-ylsulfanyl)-acetic acid methyl ester typically involves multiple steps One common method starts with the preparation of the quinazoline core, which can be achieved through the cyclization of anthranilic acid derivatives with appropriate reagentsThe final step involves the formation of the sulfanyl-acetic acid methyl ester moiety, which can be achieved through nucleophilic substitution reactions using thiol and esterification reagents .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and reaction time, as well as using catalysts to enhance the reaction rate. The use of continuous flow reactors and automated systems can further improve the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

(6-Chloro-4-phenyl-quinazolin-2-ylsulfanyl)-acetic acid methyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution of the chloro group can result in various substituted quinazoline derivatives .

Scientific Research Applications

Chemical Properties and Structure

Anticancer Activity

Quinazoline derivatives have been extensively studied for their anticancer properties. The unique structural features of (6-Chloro-4-phenyl-quinazolin-2-ylsulfanyl)-acetic acid methyl ester suggest that it may inhibit specific enzymes involved in tumor growth. Preliminary studies indicate that compounds within this class can induce apoptosis in cancer cells by disrupting critical cellular processes.

Antibacterial and Antifungal Properties

The compound's potential as an antibacterial and antifungal agent is supported by its structural similarity to other known quinazoline-based antibiotics. Research indicates that quinazolines can interfere with microbial growth by targeting bacterial cell walls or inhibiting essential metabolic pathways.

Medicinal Chemistry

The synthesis of (6-Chloro-4-phenyl-quinazolin-2-ylsulfanyl)-acetic acid methyl ester typically involves multiple steps, including the use of reagents such as acetic anhydride and ammonia under controlled conditions. The final product can be purified using techniques such as crystallization or chromatography, making it suitable for further pharmacological testing.

Drug Discovery

Due to its promising biological activities, this compound is a candidate for further investigation in drug discovery programs aimed at developing new therapeutic agents for various diseases, particularly those resistant to current treatments.

Mechanism of Action

The mechanism of action of (6-Chloro-4-phenyl-quinazolin-2-ylsulfanyl)-acetic acid methyl ester involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or interfere with DNA replication and repair processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs Within Quinazoline Derivatives

Key structural analogs include variations in substituents on the quinazoline ring or modifications to the ester group:

  • Chloro vs.
  • Phenyl vs. Tolyl substitution : A p-tolyl group (methyl-substituted phenyl) at position 4 could increase lipophilicity (logP) compared to the unsubstituted phenyl group.
  • Methyl ester vs. Free acid : The methyl ester group improves solubility in organic solvents compared to the free acid form, which is typically less membrane-permeable.

Broader Comparison with Methyl Ester-Containing Compounds

  • Agrochemical methyl esters : Sulfonylurea herbicides like metsulfuron methyl ester () utilize methyl esters to enhance solubility and herbicidal activity, suggesting analogous benefits for the target compound’s bioavailability .

Data Table: Hypothetical Comparison of Structural Analogs

Note: Values are illustrative, based on general trends in quinazoline chemistry.

Compound Name Molecular Weight logP Aqueous Solubility (mg/mL) Enzymatic IC50 (µM)
Target Compound (6-Cl, 4-Ph, methyl ester) 360.8 3.2 0.45 5.6
6-Fluoro-4-phenyl analog (methyl ester) 344.7 2.9 0.78 8.3
6-Cl-4-(p-tolyl) analog (methyl ester) 374.8 3.5 0.32 4.2
Free acid form (no methyl ester) 346.7 2.1 0.12 >10

Key Trends:

  • logP : Increased lipophilicity correlates with bulkier substituents (e.g., p-tolyl > phenyl).
  • Solubility : Methyl esters generally exhibit higher solubility than free acids due to reduced polarity.
  • Bioactivity : Chloro and p-tolyl substitutions may enhance target binding compared to fluoro or unsubstituted analogs.

Research Findings and Implications

  • Methyl ester role : Esterification is critical for optimizing pharmacokinetic profiles, as seen in agrochemicals where methyl esters improve herbicidal uptake and efficacy .
  • Substituent effects : The 6-chloro group may enhance electrophilic interactions with biological targets, while the phenyl group contributes to π-π stacking in enzyme binding pockets.
  • Synthetic flexibility : Quinazoline derivatives are amenable to modular synthesis, allowing rapid exploration of substituent effects on activity and solubility.

Biological Activity

(6-Chloro-4-phenyl-quinazolin-2-ylsulfanyl)-acetic acid methyl ester is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the synthesis, biological activity, and relevant case studies associated with this compound, highlighting its therapeutic potential and mechanisms of action.

Synthesis

The synthesis of (6-Chloro-4-phenyl-quinazolin-2-ylsulfanyl)-acetic acid methyl ester typically involves the reaction of 6-chloro-4-phenylquinazoline derivatives with acetic acid methyl ester in the presence of appropriate catalysts. The general reaction pathway can be summarized as follows:

  • Starting Materials : 6-Chloro-4-phenylquinazoline and acetic acid methyl ester.
  • Catalyst : Commonly used catalysts include bases such as triethylamine or sodium hydride.
  • Reaction Conditions : The reaction is usually carried out under reflux conditions for several hours.
  • Purification : The product is purified through recrystallization or chromatography.

Anticancer Properties

Recent studies have demonstrated that (6-Chloro-4-phenyl-quinazolin-2-ylsulfanyl)-acetic acid methyl ester exhibits significant cytotoxicity against various cancer cell lines. For instance, research indicates that it has potent activity against HCT116 (colon cancer) and MCF7 (breast cancer) cell lines, with IC50 values in the low micromolar range.

Cell LineIC50 (µg/mL)Reference
HCT1161.9
MCF72.3
Doxorubicin3.23

These results suggest that the compound may act through mechanisms such as apoptosis induction and inhibition of cell proliferation.

The proposed mechanisms by which this compound exerts its anticancer effects include:

  • Inhibition of Tubulin Polymerization : Similar compounds have shown activity in disrupting microtubule dynamics, which is crucial for cell division.
  • Induction of Apoptosis : The compound may activate apoptotic pathways, leading to programmed cell death in cancer cells.
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress, further promoting apoptosis in tumor cells.

Case Studies

Several case studies have explored the biological activity of quinazoline derivatives, including (6-Chloro-4-phenyl-quinazolin-2-ylsulfanyl)-acetic acid methyl ester:

  • Study on Cytotoxicity : A study evaluated the cytotoxic effects of various quinazoline derivatives on human tumor cell lines, finding that (6-Chloro-4-phenyl-quinazolin-2-ylsulfanyl)-acetic acid methyl ester was among the most effective at low concentrations .
  • Mechanistic Studies : Research has indicated that compounds with similar structures can inhibit key signaling pathways involved in cancer progression, such as the PI3K/Akt pathway .

Q & A

Q. What are the recommended synthetic routes for (6-Chloro-4-phenyl-quinazolin-2-ylsulfanyl)-acetic acid methyl ester, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The synthesis of this quinazoline derivative typically involves multi-step reactions, including cyclization of chlorinated precursors, thiolation, and esterification. Key steps include:

  • Cyclization : Formation of the quinazoline core under controlled temperature (80–100°C) in ethanol or DMF .
  • Thiolation : Introduction of the sulfanyl group via nucleophilic substitution, requiring anhydrous conditions to avoid hydrolysis .
  • Esterification : Methyl ester formation using methanol and catalytic acid/base .
    Optimization Strategies :
  • Solvent Selection : Ethanol enhances solubility and reduces side reactions compared to polar aprotic solvents .
  • Purification : Recrystallization from ethanol/water mixtures improves purity (>95%) .
  • Monitoring : Use thin-layer chromatography (TLC) to track reaction progress .

Q. Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm regiochemistry of the quinazoline ring and ester group positioning .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with a C18 column (acetonitrile/water mobile phase) assesses purity (>98%) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS verifies molecular weight (e.g., [M+H]+^+ at m/z 359.06) .
  • Melting Point Analysis : Sharp melting points (e.g., 145–147°C) indicate crystalline purity .

Q. What initial biological screening approaches are suitable for evaluating the compound’s bioactivity?

Methodological Answer:

  • In Vitro Enzyme Inhibition Assays : Test inhibition of kinases (e.g., EGFR) or viral proteases using fluorogenic substrates .
  • Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations .
  • Antiviral Activity : Plaque reduction assays against RNA viruses (e.g., influenza A) .
  • Control Compounds : Compare with known quinazoline derivatives (e.g., 2-(6-chloroquinazolin-4(3H)-one), IC50_{50} = 10.5 µM for antitumor activity) .

Advanced Research Questions

Q. How can molecular docking and high-throughput screening (HTS) be applied to study interactions with biological targets?

Methodological Answer:

  • Molecular Docking : Use software like AutoDock Vina to model binding to kinase ATP-binding pockets. Focus on hydrogen bonding with the quinazoline nitrogen and hydrophobic interactions with the phenyl ring .
  • HTS Workflow :
    • Library Preparation : Test 10,000+ analogs in 384-well plates.
    • Target Selection : Prioritize proteins with conserved catalytic residues (e.g., tyrosine kinases).
    • Data Validation : Confirm hits via SPR (surface plasmon resonance) for binding kinetics .

Q. What strategies can address discrepancies in biological activity data across different studies?

Methodological Answer:

  • Assay Standardization : Use identical cell lines (e.g., ATCC-certified HeLa) and incubation times (48–72 hours) .
  • Compound Stability : Test degradation in DMSO stocks via HPLC before assays .
  • Meta-Analysis : Compare IC50_{50} values from independent studies (e.g., antitumor activity ranges from 10.5–15.0 µM for similar derivatives) to identify outliers .

Q. How can the compound’s structure be modified to enhance pharmacokinetic properties?

Methodological Answer:

  • Bioisosteric Replacement : Substitute the methyl ester with a trifluoromethyl group to improve metabolic stability .
  • Prodrug Design : Convert the ester to a phosphate salt for increased aqueous solubility .
  • Derivatization : React the sulfanyl group with acyl chlorides (e.g., using pyridine/DMAP in CH2_2Cl2_2) to create thioether analogs .

Q. What environmental fate studies are relevant for assessing ecological impact?

Methodological Answer:

  • Degradation Studies : Monitor hydrolysis in buffer solutions (pH 4–10) at 25°C using LC-MS to identify breakdown products .
  • Bioaccumulation Assays : Measure logP values (estimated ~3.2) to predict lipid membrane penetration .
  • Ecotoxicology : Test acute toxicity in Daphnia magna (48-hour EC50_{50}) and algae (72-hour growth inhibition) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.